

# Chemical structure and IUPAC name of 10-Bromocarbamazepine

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## Compound of Interest

Compound Name: 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

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An In-Depth Technical Guide to 10-Bromocarbamazepine: Structure, Analysis, and Biological Context

## Abstract

This technical guide provides a comprehensive scientific overview of 10-Bromocarbamazepine, a critical derivative and known impurity of the widely used anticonvulsant drug, Carbamazepine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's precise chemical structure and IUPAC nomenclature, summarizes its key physicochemical properties, and presents a detailed protocol for its analytical quantification via High-Performance Liquid Chromatography (HPLC). Furthermore, we explore its biological relevance, its relationship to the metabolic pathway of its parent compound, and its application as a crucial reference standard in pharmaceutical quality control and neuroresearch.

## Introduction: Defining 10-Bromocarbamazepine

10-Bromocarbamazepine is a halogenated derivative of Carbamazepine, a cornerstone therapeutic for epilepsy and neuropathic pain.<sup>[1][2]</sup> Its chemical scaffold is the 5H-dibenzo[b,f]azepine ring system, functionalized with a carboxamide group at the 5-position—a feature essential for the pharmacological activity of Carbamazepine. The defining characteristic of this molecule is the substitution of a bromine atom at the 10-position of the azepine ring.

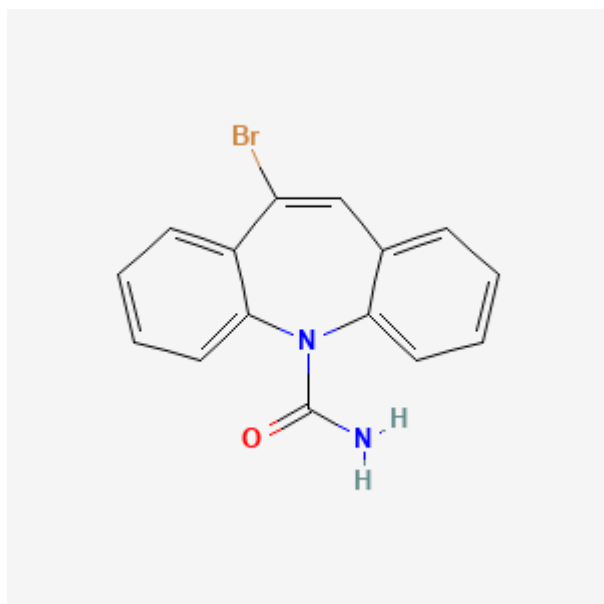
While structurally similar to its parent drug, 10-Bromocarbamazepine is primarily encountered in the pharmaceutical industry as a process-related impurity in the synthesis of Carbamazepine.[1][3][4] As such, its detection and quantification are of paramount importance for ensuring the purity, safety, and efficacy of Carbamazepine drug substances and finished products. Beyond its role in quality control, 10-Bromocarbamazepine serves as a valuable tool in neuroresearch, offering a molecular probe to investigate the structure-activity relationships of ion channel modulators.[1]

## Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its unambiguous identification and a summary of its physical characteristics.

### Chemical Structure

The core of 10-Bromocarbamazepine is a tricyclic system where two benzene rings are fused to a central seven-membered azepine ring. A carboxamide group ( $-\text{C}(=\text{O})\text{NH}_2$ ) is attached to the nitrogen atom (position 5) of the azepine ring. The key modification distinguishing it from Carbamazepine is the presence of a bromine atom on one of the olefinic carbons (position 10) of the central ring.



**Figure 1:** 2D Chemical Structure of 10-

Bromocarbamazepine.

### IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is **10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide**.<sup>[5]</sup> Let's deconstruct this name:

- **dibenzo[b,f]azepine**: This describes the core tricyclic structure, indicating two ("di") benzene ("benzo") rings fused to an azepine ring at the 'b' and 'f' faces.
- **5H-**: This specifies that the nitrogen atom at position 5 of the heterocyclic ring is bonded to a hydrogen atom (in the absence of other substituents).
- **10-Bromo-**: This indicates the presence of a bromine (Br) substituent at position 10 of the dibenzo[b,f]azepine ring system.
- **-5-carboxamide**: This denotes that a carboxamide group is attached to the nitrogen atom at position 5, replacing the hydrogen.

## Physicochemical Data

The essential physicochemical properties of 10-Bromocarbamazepine are summarized in the table below. This data is critical for designing analytical methods, understanding solubility, and planning synthetic or purification strategies.

Property	Value	Source
IUPAC Name	10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide	PubChem[5]
Synonyms	Carbamazepine EP Impurity G, 5-bromobenzo[b][5]benzazepine-11-carboxamide	LookChem[1], PubChem[5]
CAS Number	59690-97-0	PubChem[5]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> BrN <sub>2</sub> O	PubChem[5]
Molecular Weight	315.17 g/mol	PubChem[5], Parchem[6]
Boiling Point	463.1 °C at 760 mmHg (Predicted)	LookChem[1]
Density	1.584 g/cm <sup>3</sup> (Predicted)	LookChem[1]
XLogP3	2.9	PubChem[5]
Appearance	Solid (Form not specified)	N/A
Storage	Sealed in dry, Room Temperature	LookChem[1]

## Analytical Methodology: Quantification by HPLC

As a known impurity, robust analytical methods for the detection and quantification of 10-Bromocarbamazepine are essential. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and precision.[7][8]

## Protocol: Isocratic HPLC Method for Quantification of 10-Bromocarbamazepine in Carbamazepine Drug Substance

This protocol is based on established liquid chromatographic methods for Carbamazepine and its related compounds.[8]

**Expertise & Experience:** The causality behind this protocol lies in achieving chromatographic separation based on polarity. Carbamazepine and 10-Bromocarbamazepine are structurally similar, but the bromine atom slightly increases the lipophilicity and alters the electronic properties of the molecule, allowing for differential retention on a suitable stationary phase.

**Trustworthiness:** This protocol is self-validating through the inclusion of system suitability tests (SSTs). The SSTs ensure that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.

#### A. Reagents and Materials

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Acetic Acid (Glacial, ACS Grade)
- Deionized Water (18.2 MΩ·cm)
- 10-Bromocarbamazepine Reference Standard (Certified purity)
- Carbamazepine Drug Substance (Sample for analysis)

#### B. Equipment

- HPLC system with UV/Vis Detector
- Analytical Balance (0.01 mg readability)
- Volumetric flasks (Class A)
- Pipettes (Calibrated)
- Syringe filters (0.45 µm, PTFE or suitable)

#### C. Mobile Phase Preparation (Acetonitrile-Methanol-0.05% Aqueous Acetic Acid, 5:5:90 v/v/v)

- Prepare 0.05% aqueous acetic acid: Add 0.5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly.
- In a suitable solvent reservoir, combine 50 mL of Acetonitrile, 50 mL of Methanol, and 900 mL of the 0.05% aqueous acetic acid solution.
- Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
  - Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, ensuring accurate quantification.

#### D. Standard and Sample Preparation

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 10-Bromocarbamazepine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Solution (e.g., 1 mg/mL of Carbamazepine): Accurately weigh approximately 50 mg of the Carbamazepine drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.
  - Rationale: Filtering removes particulates that could clog the column or tubing, protecting the instrument and ensuring reproducible injections.

#### E. Chromatographic Conditions

- Column: Diol, 5 µm particle size (e.g., 250 mm x 4.6 mm)[\[7\]](#)[\[8\]](#)
  - Rationale: A diol column provides a moderately polar stationary phase, offering a unique selectivity suitable for separating the structurally similar Carbamazepine and its impurities.

- Mobile Phase: As prepared in Section C.
- Flow Rate: 1.5 mL/min
- Column Temperature: 35 °C
- Detection Wavelength: 210 nm
  - Rationale: 210 nm is a common wavelength for detecting aromatic compounds that may lack strong chromophores at higher wavelengths, providing good sensitivity for both the parent drug and its impurities.[9]
- Injection Volume: 20 µL
- Run Time: Approximately 10 minutes (ensure elution of all components)

#### F. System Suitability & Data Analysis

- Inject the mid-level calibration standard (e.g., 1.0 µg/mL) five times.
- Calculate the Relative Standard Deviation (RSD) for the peak area and retention time. The acceptance criteria are typically  $RSD \leq 2.0\%$  for peak area and  $\leq 1.0\%$  for retention time.
- Generate a calibration curve by plotting the peak area of 10-Bromocarbamazepine versus its concentration for the working standards. Perform a linear regression ( $R^2$  should be  $\geq 0.999$ ).
- Inject the sample solution. Identify the 10-Bromocarbamazepine peak by comparing its retention time to that of the standard.
- Quantify the amount of 10-Bromocarbamazepine in the sample using the calibration curve. Express the result as a percentage (w/w) of the Carbamazepine drug substance.

## Biological Context and Significance

### Relationship to Carbamazepine's Mechanism and Metabolism

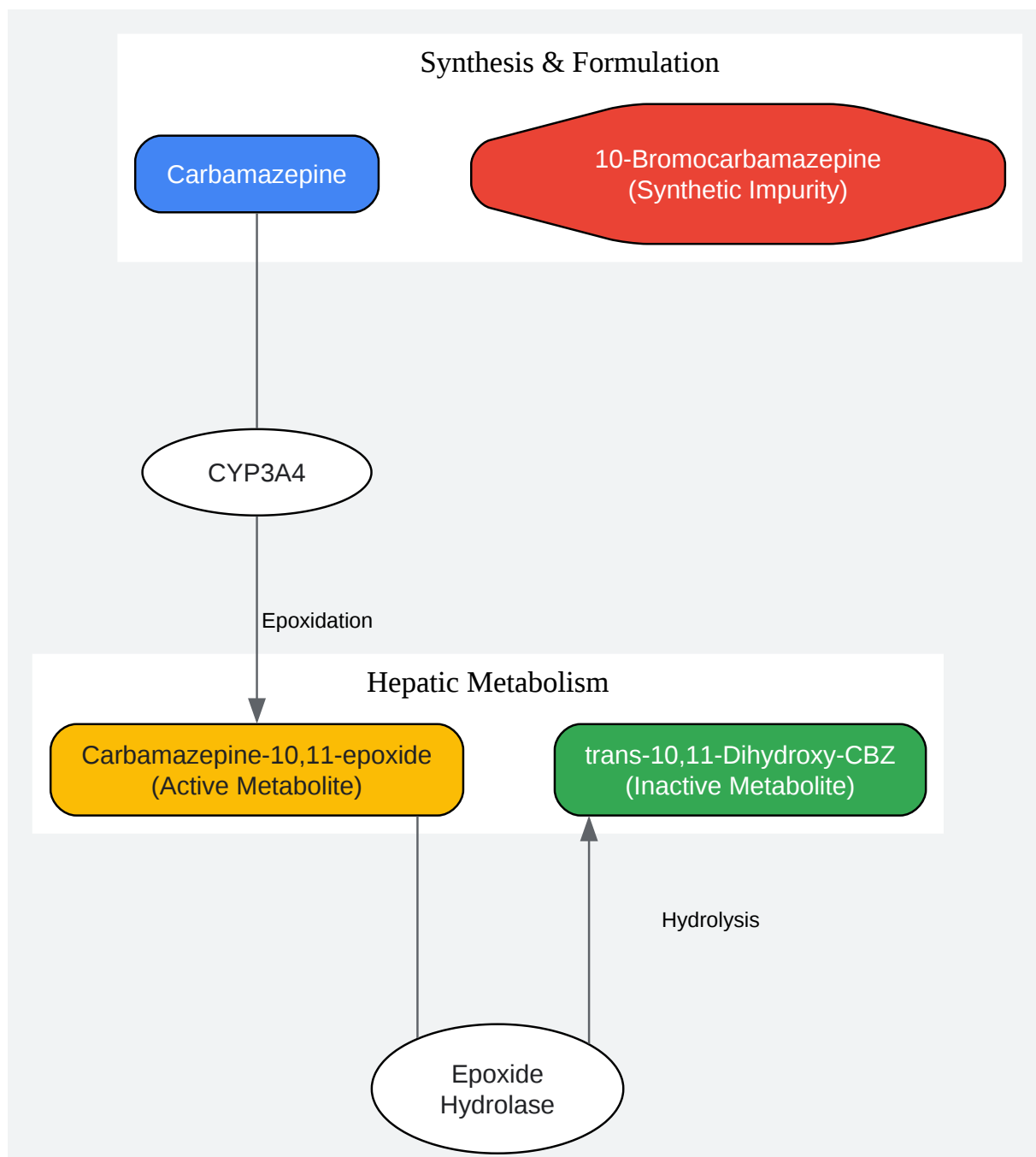
The primary mechanism of action for Carbamazepine involves the inhibition of voltage-gated sodium channels (VGSCs).<sup>[10][11]</sup> By binding to the channel in its inactivated state, Carbamazepine reduces the repetitive firing of action potentials, which is the basis of its anticonvulsant effect.<sup>[10][12]</sup> Due to its profound structural similarity, it is hypothesized that 10-Bromocarbamazepine may exert a similar modulatory effect on VGSCs, although the presence of the bulky and electronegative bromine atom at the 10-position could alter its binding affinity and pharmacological profile.

Carbamazepine undergoes complex metabolism in the liver, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.<sup>[10][13]</sup> The major metabolic pathway is the formation of a pharmacologically active metabolite, Carbamazepine-10,11-epoxide.<sup>[10][14]</sup> This epoxide is then hydrolyzed by microsomal epoxide hydrolase to the inactive trans-10,11-dihydroxycarbamazepine.<sup>[14]</sup> 10-Bromocarbamazepine is not a metabolite but a synthetic impurity. Understanding the established metabolic fate of the parent drug is crucial for toxicological assessments of any related impurities.

## Visualization of Carbamazepine Metabolism and Impurity Relationship

The following diagram illustrates the primary metabolic pathway of Carbamazepine and highlights the position of 10-Bromocarbamazepine as a related synthetic compound rather than a product of biotransformation.





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Caption: Metabolic pathway of Carbamazepine and the role of 10-Bromocarbamazepine.

## Conclusion

10-Bromocarbamazepine is a molecule of significant technical interest, bridging the fields of synthetic chemistry, analytical science, and pharmacology. While its primary role is that of a process impurity in Carbamazepine manufacturing, its structural analogy to a potent neuro-active drug makes it a subject of research interest. The detailed structural information and the robust analytical protocol provided in this guide serve as a foundational resource for professionals in pharmaceutical development and quality assurance, ensuring the safe and effective use of Carbamazepine. Further investigation into the specific pharmacological activity of 10-Bromocarbamazepine may yet uncover novel insights into the modulation of neuronal ion channels.

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